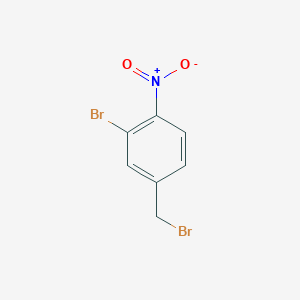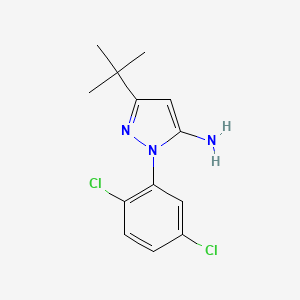![molecular formula C11H13B B1372960 5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 128364-39-6](/img/structure/B1372960.png)
5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an organic compound with the molecular formula C11H13Br It is a brominated derivative of tetrahydrobenzoannulene, characterized by a seven-membered ring fused to a benzene ring
Mechanism of Action
Target of Action
The primary targets of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown
Mode of Action
Without specific knowledge of the compound’s targets, it’s difficult to explain the exact mode of action of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene.
Biochemical Pathways
The specific biochemical pathways affected by 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are not yet known due to the lack of research on this compound
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7
Result of Action
The molecular and cellular effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene are currently unknown
Biochemical Analysis
Biochemical Properties
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes.
Cellular Effects
The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, it can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. Additionally, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene remains relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage level triggers a marked response in the organism. Toxic or adverse effects at high doses may include cellular toxicity, organ damage, or disruptions in normal metabolic processes.
Metabolic Pathways
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its overall activity and function, as well as its potential accumulation in specific tissues or organs.
Subcellular Localization
The subcellular localization of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes. The compound’s localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene. One common method is the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the ring.
Industrial Production Methods
Industrial production of 5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the benzylic position, leading to the formation of ketones or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of the parent hydrocarbon, 6,7,8,9-tetrahydro-5H-benzoannulene.
Oxidation: Formation of ketones or alcohols at the benzylic position.
Scientific Research Applications
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene : The parent hydrocarbon without the bromine substitution.
- 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A brominated derivative with a ketone functional group.
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : A carboxylic acid derivative of the parent hydrocarbon.
Uniqueness
5-bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activity. This compound’s structural features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZYOXSLTXQZMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


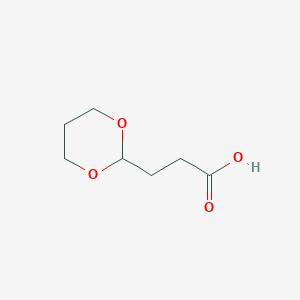


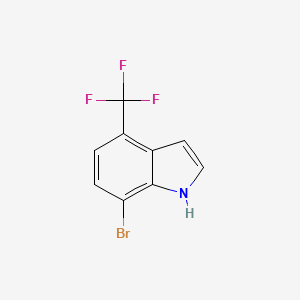
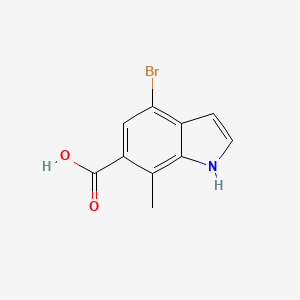
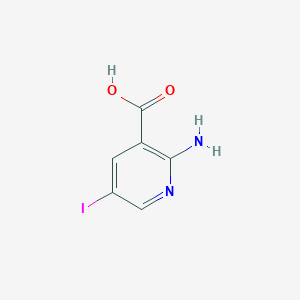
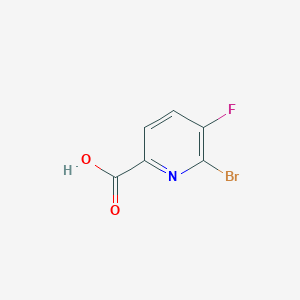


![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
